molecular formula C19H24N6O B2421876 N-(4-butylphenyl)-6-(morpholin-4-yl)-7H-purin-2-amine CAS No. 1144495-52-2

N-(4-butylphenyl)-6-(morpholin-4-yl)-7H-purin-2-amine

Cat. No. B2421876
CAS RN: 1144495-52-2
M. Wt: 352.442
InChI Key: SLIXVGOUZHHMFH-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-6-(morpholin-4-yl)-7H-purin-2-amine, also known as GW501516, is a synthetic drug that has been extensively researched for its potential applications in various fields such as sports, medicine, and scientific research. GW501516 is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-butylphenyl)-6-(morpholin-4-yl)-7H-purin-2-amine, as part of the broader category of morpholine derivatives and purine analogs, is involved in various chemical syntheses and applications in medicinal chemistry. For instance, morpholine derivatives have been synthesized for their potential as antilipid peroxidation agents. The synthesis involves ring-closing metathesis using the Grubbs second-generation catalyst to produce fused 9,10-dihydro-6H-azepino[1,2-e]purines or 9,10-dihydro-6H-[1,3]diazepino[1,2-e]purines, which are tested as inhibitors of lipid peroxidation (Thalassitis, Hadjipavlou-Litina, & Litinas, 2015). Another example includes the use of morpholine in the microwave-assisted one-step synthesis of mono- and disubstituted 4-Hydroxyacetophenone derivatives via Mannich reaction, offering an efficient and environmentally friendly methodology for generating these compounds (Aljohani et al., 2019).

Biological and Pharmacological Activities

The morpholine ring, a key feature in many biologically active molecules, has shown a wide range of pharmacological activities. For example, derivatives have been explored for their potent antileukemic activity, highlighting the potential therapeutic significance of morpholine-based molecules (Dolzhenko et al., 2021). Additionally, morpholine and its derivatives play a significant role in drug design and development due to their physicochemical properties, which facilitate the synthesis of many potent drugs aimed at tackling a broad range of medical ailments. These compounds' feasible physicochemical properties, such as polarity and solubility, along with their low cost and wide availability, make them suitable candidates for synthesizing potent drugs (Rupak, Vulichi, & Kapur, 2016).

properties

IUPAC Name

N-(4-butylphenyl)-6-morpholin-4-yl-7H-purin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O/c1-2-3-4-14-5-7-15(8-6-14)22-19-23-17-16(20-13-21-17)18(24-19)25-9-11-26-12-10-25/h5-8,13H,2-4,9-12H2,1H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIXVGOUZHHMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=N2)N4CCOCC4)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-6-(morpholin-4-yl)-7H-purin-2-amine

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